Unveiling the Binding Affinity of TH-Z835 to Oncogenic KRAS G12D: A Technical Guide
Unveiling the Binding Affinity of TH-Z835 to Oncogenic KRAS G12D: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of TH-Z835, a potent and selective inhibitor, to the oncogenic KRAS G12D mutant protein. Designed for researchers, scientists, and drug development professionals, this document outlines the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for understanding the mechanism of action of this promising therapeutic agent.
Core Findings: TH-Z835 Binding Affinity to KRAS G12D
Isothermal Titration Calorimetry (ITC) has been employed to elucidate the binding thermodynamics of TH-Z835 to KRAS G12D. The data reveals that TH-Z835 binds to both the inactive (GDP-bound) and active (GTP-bound) forms of KRAS G12D with similar affinity. This is a crucial finding, as it suggests the inhibitor can effectively target the oncogenic protein regardless of its nucleotide-bound state.
A key feature of TH-Z835's interaction with KRAS G12D is the formation of a salt bridge between the piperazine moiety of the inhibitor and the aspartate residue at position 12 of the mutant KRAS protein.[1][2] This interaction occurs within the switch-II pocket of the protein.[3]
Below is a summary of the binding affinity and thermodynamic parameters for TH-Z835 and related compounds with GDP-bound KRAS G12D, as determined by Isothermal Titration Calorimetry.
| Compound | Kd (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| TH-Z835 | 1.6 | -11.2 | 3.3 | -7.9 |
| TH-Z827 | 3.1 | -10.5 | 2.9 | -7.6 |
| TH-Z837 | 2.6 | -10.8 | 3.1 | -7.7 |
Table 1: Binding affinities and thermodynamic parameters of bicyclic compounds to GDP-bound KRAS G12D determined by ITC assays.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
The binding affinity of TH-Z835 to KRAS G12D was determined using a MicroCal PEAQ-ITC instrument. The following protocol outlines the methodology employed.
1. Protein and Compound Preparation:
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Protein: Recombinant human KRAS G12D (amino acids 1-169) was expressed and purified. The protein was loaded with either GDP or a non-hydrolyzable GTP analog, GMPPNP, and dialyzed against the ITC buffer.
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Compound: TH-Z835 was dissolved in a suitable solvent (e.g., DMSO) and then diluted into the ITC buffer to the desired concentration. The final DMSO concentration was kept low to minimize its effect on the binding interaction.
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ITC Buffer: A standard buffer, such as 25 mM HEPES pH 7.4, 150 mM NaCl, and 5 mM MgCl₂, was used for the experiments.
2. ITC Experiment Parameters:
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Instrument: MicroCal PEAQ-ITC.
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Temperature: The experiment was conducted at a constant temperature, typically 25°C.
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Sample Cell: The sample cell was filled with a solution of KRAS G12D protein at a concentration of approximately 20 µM.
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Syringe: The injection syringe was filled with a solution of TH-Z835 at a concentration of approximately 200 µM.
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Titration: A series of injections (e.g., 19 injections of 2 µL each) of the TH-Z835 solution were made into the sample cell containing the KRAS G12D protein. The spacing between injections was set to allow the system to return to thermal equilibrium (e.g., 150 seconds).
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Stirring Speed: The sample was continuously stirred at a constant speed (e.g., 750 rpm) to ensure proper mixing.
3. Data Analysis:
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The raw ITC data, consisting of heat changes upon each injection, was integrated and corrected for the heat of dilution.
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The corrected data was then fitted to a suitable binding model (e.g., a one-site binding model) using the MicroCal analysis software.
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This analysis yielded the dissociation constant (Kd), the binding enthalpy (ΔH), and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and the entropy of binding (ΔS) were then calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
Visualizing the KRAS G12D Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using Graphviz.
Caption: KRAS G12D Signaling Pathway and Point of Inhibition by TH-Z835.
Caption: Experimental Workflow for Isothermal Titration Calorimetry (ITC).
Concluding Remarks
The data presented in this technical guide underscore the potent and specific binding of TH-Z835 to the oncogenic KRAS G12D mutant. The detailed experimental protocol for Isothermal Titration Calorimetry provides a reproducible framework for further investigation of this and other KRAS inhibitors. The visualization of the KRAS G12D signaling pathway and the experimental workflow offers a clear and concise overview for researchers in the field. Further studies are warranted to explore the full therapeutic potential of TH-Z835 in preclinical and clinical settings.
